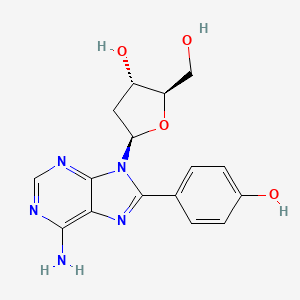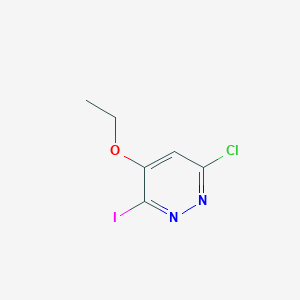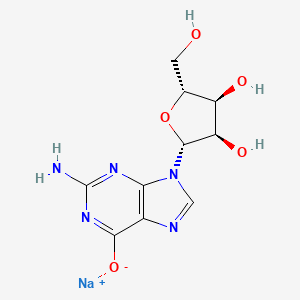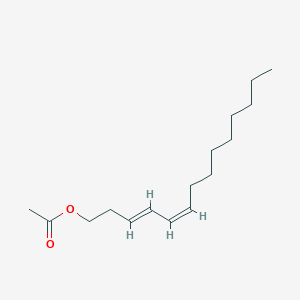
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluoropyrrolidine moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making fluorinated compounds valuable in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: Starting from commercially available aldehydes, the fluoropyrrolidine moiety can be synthesized through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Ring: The fluoropyrrolidine moiety is then attached to a phenyl ring through a boronic acid functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Industry: Used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine moiety may enhance binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(3-fluoropyrrolidin-1-yl)propan-1-amine: Another fluorinated pyrrolidine derivative with similar biological properties.
®-(-)-3-Fluoropyrrolidine hydrochloride: A stereoisomer with different optical activity and potentially different biological effects.
Uniqueness
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group and the fluoropyrrolidine moiety. This combination provides a versatile scaffold for various chemical reactions and enhances the compound’s potential in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C10H13BFNO2 |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
[3-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m0/s1 |
Clé InChI |
KEBDOVACXYYWLZ-VIFPVBQESA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)N2CC[C@@H](C2)F)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)

![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)



![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)

